molecular formula C13H10ClNO B14009561 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol CAS No. 29644-82-4

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol

Cat. No.: B14009561
CAS No.: 29644-82-4
M. Wt: 231.68 g/mol
InChI Key: FGJAPOYTPXTLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and benzaldehyde. The reaction is carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol involves its interaction with biological molecules. As a Schiff base, it can form complexes with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antidiabetic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(4-hydroxyphenyl)imino]methylphenol
  • 4-[(4-dimethylamino)benzylidene]amino]phenol
  • 4-[(3-nitrobenzylidene)amino]phenol
  • 4-[(thiophen-2-ylmethylene)amino]phenol
  • 4-[(e)-3-phenylallylidene]amino]phenol

Uniqueness

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

29644-82-4

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

2-(benzylideneamino)-4-chlorophenol

InChI

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-9,16H

InChI Key

FGJAPOYTPXTLPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.